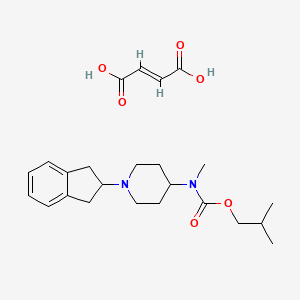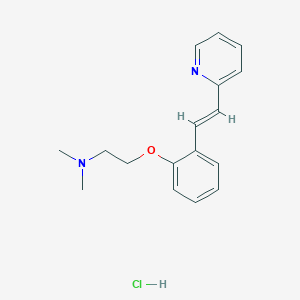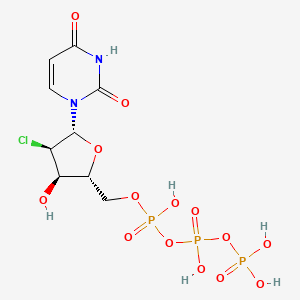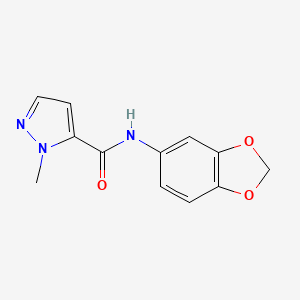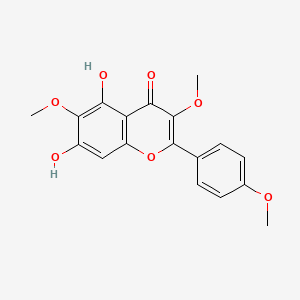
Santin
Vue d'ensemble
Description
Nikkomycin Biosynthesis Involvement :
- SanT , a bidomain protein, is essential for nikkomycin biosynthesis in Streptomyces ansochromogenes. Nikkomycins inhibit chitin synthetase and have activities against fungi. SanT has an acyl carrier protein (ACP) domain and an aminotransferase (AMT) domain, both crucial for nikkomycin production. The biochemical and genetic evidence suggests SanT's bifunctional role in biosynthesis (Lianghui Jia, Yuqing Tian, H. Tan, 2007).
Anti-Influenza Activity :
- Santin, a flavonoid, inhibits influenza A virus replication in cell cultures by modulating MAPKs and NF-κB pathways, suggesting potential as an anti-influenza agent (Ming Zhong, Hui-qiang Wang, Haiyan Yan, Shuo Wu, Zhengyi Gu, Yu-huan Li, 2018).
Potassium Borate Synthesis :
- A study on the synthesis of potassium borate, santite (KB5O8·4H2O) , at various temperatures and reaction times, showcases methods of producing this compound and analyzing its structure and yield (Sibel Ila, A. Kipcak, E. Derun, 2022).
Chiral Anthracene Cation Radical :
- Research on a chiral 9,10-diphenyleanthracene derivative, referred to as SANT, which forms a robust cation radical. This study explores its racemization and potential applications in materials science (M. Ivanov, Khushabu Thakur, A. Bhatnagar, R. Rathore, 2017).
Applications De Recherche Scientifique
Traitement du cancer
Il a été constaté que Santin améliore l'apoptose induite par TRAIL dans les cellules cancéreuses du côlon . Cela signifie qu'il peut contribuer à induire la mort cellulaire programmée dans les cellules cancéreuses, ce qui est une stratégie clé dans le traitement du cancer. Plus précisément, this compound s'est avéré augmenter l'expression des récepteurs de mort TRAIL-R1 et TRAIL-R2 et augmenter la perturbation de la membrane mitochondriale dans les cellules cancéreuses SW480 et SW620 . Cela suggère que this compound pourrait potentiellement jouer un rôle dans la chimioprévention du cancer du côlon grâce à l'amélioration de l'apoptose induite par TRAIL .
Chimioprévention
Outre son rôle potentiel dans le traitement du cancer du côlon, this compound peut également avoir des applications plus larges dans la chimioprévention . La chimioprévention fait référence à l'utilisation d'agents chimiques naturels ou synthétiques spécifiques pour inverser, supprimer ou prévenir la progression vers un cancer invasif. Compte tenu de sa capacité à induire l'apoptose dans les cellules cancéreuses, this compound pourrait potentiellement être utilisé comme agent chimiopréventif.
Propriétés anti-inflammatoires
Les flavonoïdes, le groupe de composés auquel appartient this compound, sont connus pour leurs propriétés anti-inflammatoires . Bien que les études spécifiques sur les effets anti-inflammatoires de this compound soient limitées, il est raisonnable d'émettre l'hypothèse que this compound peut partager cette caractéristique avec d'autres flavonoïdes.
Activité antioxydante
Les flavonoïdes sont également bien connus pour leur activité antioxydante . Les antioxydants aident à protéger les cellules contre les dommages causés par les radicaux libres, des molécules instables qui peuvent provoquer un stress oxydatif. This compound, en tant que flavonoïde, peut donc avoir des propriétés antioxydantes potentielles.
Effets immunomodulateurs
Il a été constaté que les flavonoïdes ont des effets immunomodulateurs , ce qui signifie qu'ils peuvent modifier la réponse immunitaire ou le fonctionnement du système immunitaire. Bien que des recherches spécifiques sur les effets immunomodulateurs de this compound manquent actuellement, il est possible que this compound ait des propriétés similaires compte tenu de sa classification en tant que flavonoïde.
Propriétés antimicrobiennes
Enfin, les flavonoïdes sont connus pour leurs propriétés antimicrobiennes . Ils peuvent inhiber la croissance des bactéries, des champignons et des virus. En tant que membre de la famille des flavonoïdes, this compound pourrait également posséder des propriétés antimicrobiennes.
Mécanisme D'action
Target of Action
Santin, also known as 5,7-Dihydroxy-3,6,4’-trimethoxyflavone, is a flavonoid extracted from birch buds . It exerts antiproliferative, anti-influenza activity, and anti-cancer effects
Mode of Action
It has been shown to synergize with trail (tumor necrosis factor–related apoptosis-inducing ligand) to induce apoptosis in colon cancer cells . This compound enhances TRAIL-mediated apoptosis through increased expression of death receptors TRAIL-R1 and TRAIL-R2 .
Biochemical Pathways
This compound appears to affect the apoptosis pathway in cancer cells. It increases the expression of death receptors TRAIL-R1 and TRAIL-R2, which are key components of the extrinsic pathway of apoptosis . This leads to augmented disruption of the mitochondrial membrane in SW480 and SW620 cancer cells . The exact biochemical pathways and their downstream effects influenced by this compound require further investigation.
Result of Action
This compound has been shown to enhance TRAIL-mediated apoptosis in colon cancer cells . This results in the death of cancer cells, thereby exerting its antiproliferative and anti-cancer effects . .
Propriétés
IUPAC Name |
5,7-dihydroxy-3,6-dimethoxy-2-(4-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O7/c1-22-10-6-4-9(5-7-10)16-18(24-3)15(21)13-12(25-16)8-11(19)17(23-2)14(13)20/h4-8,19-20H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZAJFZEYZIHPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C(=C3O)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10182109 | |
| Record name | Santin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10182109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27782-63-4 | |
| Record name | Santin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27782-63-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Santin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027782634 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Santin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10182109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SANTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5785Y952EH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Santin?
A1: this compound has a molecular formula of C18H16O7 and a molecular weight of 344.32 g/mol.
Q2: Are there any spectroscopic data available for this compound?
A2: Yes, spectroscopic data including nuclear magnetic resonance (NMR) and Fourier transform infrared spectroscopy (FTIR) have been used to elucidate the structure of this compound.
Q3: How does this compound interact with its targets to exert its effects?
A3: this compound has been shown to interact with multiple cellular pathways, including those involving MAPKs, NF-κB, proline oxidase, and death receptors (TRAIL-R1 and TRAIL-R2).
Q4: What are the downstream effects of this compound's interaction with these targets?
A4: this compound's modulation of these targets has been linked to the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and modulation of inflammatory responses.
Q5: Does this compound influence oxidative stress in cells?
A5: Research suggests that this compound induces oxidative proline catabolism, leading to the generation of reactive oxygen species (ROS) in cancer cells.
Q6: What types of cell lines have been used to study the effects of this compound in vitro?
A6: Several cancer cell lines, including gastric (AGS), colon (DLD-1, SW480, SW620), liver (HepG2), endometrial (Ishikawa), and cervical (HeLa) cancer cells, have been utilized in this compound research. Additionally, normal fibroblasts have been used to assess potential toxicity.
Q7: Has this compound shown activity against any parasites?
A7: Yes, this compound has demonstrated in vitro activity against Schistosoma mansoni, a parasitic worm responsible for schistosomiasis.
Q8: Are there any animal models used in this compound research?
A8: Research on this compound has employed rat models to investigate its effects on phenylephrine- or serotonin-induced aorta contractions.
Q9: From which plants is this compound primarily isolated?
A9: this compound is primarily isolated from the buds of silver birch (Betula pendula) and downy birch (Betula pubescens), as well as from Tanacetum parthenium (feverfew).
Q10: Are there standardized methods for extracting and quantifying this compound from these plants?
A10: High-performance liquid chromatography (HPLC) is commonly employed to quantify this compound in plant extracts.
Q11: Does the extraction method influence the yield and purity of this compound?
A11: Different extraction techniques, such as percolation, can impact the yield and purity of this compound obtained from plant sources.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methoxy-3,5-dimethyl-6-[(4Z)-4-[(E)-2-methyl-3-(4-nitrophenyl)prop-2-enylidene]oxolan-2-yl]pyran-4-one](/img/structure/B1237265.png)
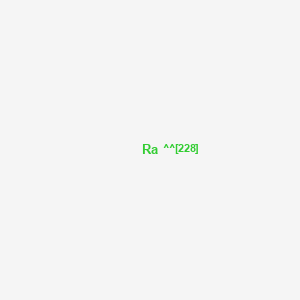
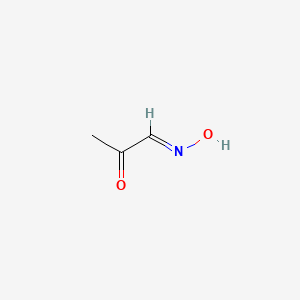
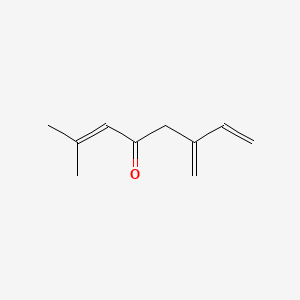
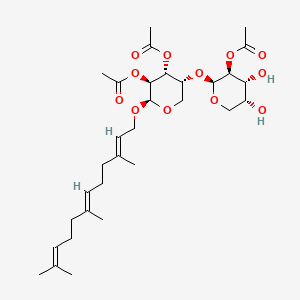
![1-[(2R,4S,5S)-4-amino-5-(hydroxymethyl)oxolan-2-yl]-5-[(E)-2-bromoethenyl]pyrimidine-2,4-dione](/img/structure/B1237273.png)
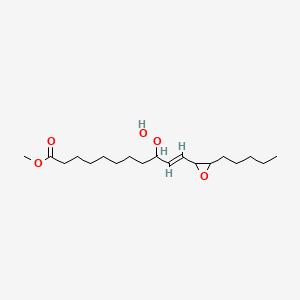

![(6R,7S)-7-[[(5R)-5-Amino-5-carboxypentanoyl]amino]-3-[[(Z)-3-(3,4-dihydroxyphenyl)-2-methoxyprop-2-enoyl]oxymethyl]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1237279.png)
